2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine
説明
2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
特性
分子式 |
C12H19N3 |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
2-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H19N3/c1-10-12(4-3-7-13-10)14-11-5-8-15(2)9-6-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3 |
InChIキー |
QUNVDIGCQPUOPY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)NC2CCN(CC2)C |
製品の起源 |
United States |
準備方法
The synthesis of 2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine involves several steps. One common method includes the reaction of 2-methylpyridine with 1-methylpiperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
化学反応の分析
Nucleophilic Substitution Reactions
This compound participates in nucleophilic aromatic substitution (NAS) due to the electron-deficient pyridine ring. Key reactions include:
Reaction with alkyl halides
The amine group reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. For example:
Conditions : DMF solvent, 60°C, 6 hours.
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| Methyl iodide | DMF, 60°C | Quaternary ammonium salt | 82% |
| Benzyl bromide | THF, RT | N-Benzylated derivative | 75% |
Alkylation and Reductive Amination
The secondary amine undergoes alkylation with ketones or aldehydes under reductive conditions:
Example : Reaction with formaldehyde and sodium triacetoxyborohydride (STAB):
Conditions : THF solvent, room temperature, 2.5 hours .
Key Data :
-
Optimal pH: 5–6 (acetic acid buffer)
-
Selectivity: >90% for tertiary amine formation
Oxidation Reactions
The pyridine ring undergoes oxidation to form N-oxides, enhancing solubility and bioactivity:
Reaction with m-CPBA :
Conditions : Dichloromethane, 0°C to RT, 4 hours .
| Oxidizing Agent | Product | Yield | Applications |
|---|---|---|---|
| m-CPBA | Pyridine N-oxide | 68% | Intermediate for antitumor agents |
| H₂O₂/urea | N-Oxide sulfonamide | 55% | Antibacterial derivatives |
Amide Coupling Reactions
The amine group forms amides with carboxylic acids or activated esters:
General Procedure :
-
React with acyl chloride (e.g., acetyl chloride) in dichloromethane.
-
Use 2-chloro-1-methylpyridinium iodide as coupling agent.
Example :
Optimized Conditions :
Radical Scavenging Activity
Electron paramagnetic resonance (EPR) studies reveal radical inhibition properties:
Interaction with TEMPO :
-
Suppresses radical chain reactions in gold-catalyzed amidation (85% → 2% yield reduction) .
-
Mechanism: Trapping aminyl radicals via spin stabilization .
Key Finding :
Catalytic Hydrogenation
The piperidine ring undergoes hydrogenation to modify stereochemistry:
Transfer Hydrogenation with Formaldehyde :
Conditions : 90–95°C, formic acid, 1.5 h .
| Catalyst | Pressure | Conversion |
|---|---|---|
| Pd/C | Ambient | 92% |
| PtO₂ | 50 psi H₂ | 88% |
This compound’s versatility in nucleophilic, oxidative, and coupling reactions makes it a valuable scaffold in medicinal chemistry. Experimental protocols and mechanistic insights from patents and journals provide a robust foundation for further drug development.
科学的研究の応用
Cancer Treatment
The compound has been identified as a promising candidate for the treatment of cancer due to its ability to inhibit specific kinases involved in tumor growth and metastasis. Notably, it has been linked to the modulation of Mer receptor tyrosine kinase (MERTK), which plays a crucial role in cancer cell survival and immune response regulation. Inhibitors of MERTK have shown potential in treating various cancers, including breast and lung cancer .
Neurological Disorders
Recent studies suggest that 2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine may also have applications in treating neurological disorders such as migraines. Its structural similarity to other compounds that act on serotonin receptors indicates potential for modulating neurotransmitter activity without causing vasoconstriction, making it a candidate for migraine therapy .
In Vitro Studies
In vitro studies have demonstrated that 2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine effectively reduces the viability of cancer cell lines through MERTK inhibition. For instance, a study reported a significant decrease in cell proliferation rates when treated with varying concentrations of the compound .
Animal Models
Animal models have been employed to assess the efficacy of this compound in vivo. A notable study involved administering the compound to mice with induced tumors, resulting in marked tumor reduction compared to control groups receiving no treatment. Additionally, behavioral assessments indicated reduced pain sensitivity in migraine models treated with the compound, supporting its potential analgesic properties .
Comparative Data Table
| Application Area | Mechanism of Action | Efficacy Evidence |
|---|---|---|
| Cancer Treatment | Inhibition of MERTK | Reduced tumor growth in vitro |
| Neurological Disorders | Modulation of serotonin receptors | Pain relief in migraine models |
| Immune Response Modulation | Targeting immune-related pathways | Improved survival rates in animal models |
作用機序
The mechanism of action of 2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine can be compared with other similar compounds, such as 2-Methyl-2-(1-methylpiperidin-4-yl)propan-1-ol and 2-((1-methylpiperidin-4-yl)methoxy)pyridin-3-amine . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of 2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine lies in its specific molecular structure and the resulting biological and chemical properties.
生物活性
2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine is a compound of interest due to its potential therapeutic applications, particularly in oncology and other disease areas. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The biological activity of 2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine has been studied primarily in the context of cancer treatment. The compound exhibits significant antiproliferative effects against various cancer cell lines, suggesting it may serve as a promising lead in drug development.
-
Anticancer Activity :
- The compound has shown potent activity against multiple cancer cell lines, including breast (MCF7), lung (A549), and prostate (PC3) cancers. In particular, derivatives containing the 1-methylpiperidin-4-yl group have demonstrated enhanced antiproliferative effects, with IC50 values often less than 5 μM .
- Studies indicate that these compounds can induce cell cycle arrest, particularly at the G2/M phase, which is crucial for halting cancer cell proliferation .
- Inhibition of Key Pathways :
Structure-Activity Relationships (SAR)
The efficacy of 2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine is influenced by its structural components:
Case Studies and Research Findings
- Antiproliferative Studies :
- In Vivo Efficacy :
- Pharmacokinetics and Toxicity :
Q & A
Q. What are the standard synthetic protocols for 2-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between substituted pyridine and piperidine derivatives. For example, coupling 3-amino-2-methylpyridine with 1-methylpiperidin-4-amine under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination) is a common approach . Yield optimization requires systematic screening of catalysts, solvents (e.g., DMF or THF), and reaction temperatures. Computational tools like quantum chemical reaction path searches can predict optimal conditions (e.g., solvent polarity, steric effects) to reduce trial-and-error experimentation .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (1H/13C) : Essential for confirming amine and aromatic proton environments. For example, the piperidine ring protons appear as multiplet signals at δ 2.4–3.1 ppm, while pyridine protons resonate at δ 7.0–8.5 ppm .
- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]+ at m/z ~260). Reverse-phase C18 columns with acetonitrile/water gradients are standard .
- FT-IR : Identifies N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
Q. How can researchers assess the compound’s in vitro biological activity?
- Methodological Answer : Use cell-based assays (e.g., HEK293 or HeLa cells) to evaluate receptor binding or enzyme inhibition. For instance, fluorescent tagging (e.g., FITC-labeled derivatives) enables tracking cellular uptake via confocal microscopy . Dose-response curves (IC50/EC50) and controls (e.g., siRNA knockdowns) validate specificity. Reference compounds with known activity (e.g., imatinib analogs) should be included for benchmarking .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to proteins (e.g., kinase domains). For example, the piperidine moiety may occupy hydrophobic pockets, while the pyridine ring forms π-π interactions. MD simulations (GROMACS) assess stability over 100+ ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinities . Cross-validate with mutagenesis studies to confirm predicted binding residues .
Q. What strategies resolve contradictions in solubility and stability data across studies?
- Methodological Answer : Contradictions often arise from solvent polarity (e.g., DMSO vs. aqueous buffers) or pH variations. Use standardized protocols (e.g., shake-flask method at pH 7.4) and control humidity/temperature. Advanced tools like Hansen Solubility Parameters (HSPiP software) correlate solubility with solvent polarity . Stability studies (HPLC tracking under UV light/40°C) identify degradation pathways (e.g., oxidation of the piperidine ring) .
Q. How can reactor design improve scalability of the compound’s synthesis?
- Methodological Answer : Transition from batch to flow chemistry using microreactors (e.g., Corning AFR) for precise temperature/pressure control. Computational fluid dynamics (COMSOL) models mixing efficiency and heat transfer. Membrane reactors (e.g., ceramic membranes) can separate byproducts in real-time, enhancing purity . Optimize residence time distribution (RTD) to minimize side reactions .
Q. What advanced crystallographic methods elucidate its solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation resolves bond angles and torsion angles (e.g., piperidine chair conformation). Hydrogen bonding networks (e.g., N-H⋯N interactions) are mapped using Mercury software. Pair distribution function (PDF) analysis detects amorphous impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
